molecular formula C13H14N4O4 B10945574 N-(2-hydroxy-5-nitrophenyl)-3-(4-methyl-1H-pyrazol-1-yl)propanamide

N-(2-hydroxy-5-nitrophenyl)-3-(4-methyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B10945574
M. Wt: 290.27 g/mol
InChI Key: BRWLAVYJYOSYTF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-nitrophenyl)-3-(4-methyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-nitrophenyl)-3-(4-methyl-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to a phenolic compound.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Pyrazole Formation: Cyclization reaction to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group or the pyrazole ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors or modulators of biological pathways.

    Materials Science: As a building block for polymers or advanced materials with specific properties.

    Chemical Research: As a reagent or intermediate in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)propanamide
  • N-(2-nitrophenyl)-3-(4-methyl-1H-pyrazol-1-yl)propanamide
  • N-(2-hydroxy-5-nitrophenyl)-3-(1H-pyrazol-1-yl)propanamide

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-3-(4-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C13H14N4O4/c1-9-7-14-16(8-9)5-4-13(19)15-11-6-10(17(20)21)2-3-12(11)18/h2-3,6-8,18H,4-5H2,1H3,(H,15,19)

InChI Key

BRWLAVYJYOSYTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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